3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride 3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride
Brand Name: Vulcanchem
CAS No.: 2060024-20-4
VCID: VC2898022
InChI: InChI=1S/C8H17N3O.ClH/c1-9-8(12)11-6-7-4-2-3-5-10-7;/h7,10H,2-6H2,1H3,(H2,9,11,12);1H
SMILES: CNC(=O)NCC1CCCCN1.Cl
Molecular Formula: C8H18ClN3O
Molecular Weight: 207.7 g/mol

3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride

CAS No.: 2060024-20-4

Cat. No.: VC2898022

Molecular Formula: C8H18ClN3O

Molecular Weight: 207.7 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride - 2060024-20-4

Specification

CAS No. 2060024-20-4
Molecular Formula C8H18ClN3O
Molecular Weight 207.7 g/mol
IUPAC Name 1-methyl-3-(piperidin-2-ylmethyl)urea;hydrochloride
Standard InChI InChI=1S/C8H17N3O.ClH/c1-9-8(12)11-6-7-4-2-3-5-10-7;/h7,10H,2-6H2,1H3,(H2,9,11,12);1H
Standard InChI Key VHISPKXXOAGMMJ-UHFFFAOYSA-N
SMILES CNC(=O)NCC1CCCCN1.Cl
Canonical SMILES CNC(=O)NCC1CCCCN1.Cl

Introduction

3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride is a chemical compound belonging to the class of urea derivatives, featuring a piperidine ring. This compound is of interest in medicinal chemistry due to its potential pharmacological applications. The IUPAC name for this compound is 1-methyl-3-(piperidin-2-ylmethyl)urea; hydrochloride, with a molecular formula of C8H18ClN3O and a molecular weight of 207.70 g/mol .

Synthesis and Production

The synthesis of 3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride typically involves the reaction of 2-amino piperidine with methyl isocyanate under controlled conditions. Industrial production often employs large-scale reactors to ensure consistency and efficiency. Purification methods such as recrystallization are used to achieve high-purity products.

Mechanism of Action and Potential Applications

The mechanism of action for 3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride involves interactions with biological targets such as enzymes or receptors. While specific targets are not fully elucidated, the compound's structural features suggest potential activity in modulating biological pathways relevant to therapeutic applications. Research is ongoing to clarify its pharmacodynamics and pharmacokinetics .

Research Findings and Applications

3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride is a subject of interest in drug development due to its unique chemical properties and biological activities. It can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, which are essential for modifying the compound for specific therapeutic purposes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator